molecular formula C26H40O8 B1631850 Paniculoside I CAS No. 60129-63-7

Paniculoside I

Cat. No.: B1631850
CAS No.: 60129-63-7
M. Wt: 480.6 g/mol
InChI Key: RSQGPCRWQCUQBR-HLTNFVLASA-N
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Description

Paniculoside I is a natural product found in Stevia ovata . It is an iridoid glucoside, a class of organic compounds that are used in traditional medicine and have potential health benefits .


Synthesis Analysis

The synthesis of this compound has been investigated in the ethyl acetate fraction of Pseudocaryopteris paniculata . The structures of this compound and other iridoid glucosides were elucidated via two-dimensional nuclear-magnetic-resonance (2D-NMR) spectroscopy, high-resolution electrospray ionization mass spectroscopy (HR-ESI-MS), and chemical-hydrolysis methods .


Molecular Structure Analysis

The molecular formula of this compound is C26H40O8 . Its structure includes a tetracyclic core, which is a common feature of iridoid glucosides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 480.6 g/mol . It has 5 hydrogen bond donors and 8 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are 480.27231823 g/mol .

Scientific Research Applications

Cytoprotective Effects in HepG2 Cells

Paniculoside I, along with other paniculosides, has been studied for its potential cytoprotective effects. A study by Xu et al. (2020) found that this compound exhibited moderate cytoprotective activities against t-BHP-induced toxicity in HepG2 cells. The study involved isolating various iridoid glucosides, including this compound, from Pseudocaryopteris paniculata and analyzing their effects on HepG2 cells. This compound showed promising results with IC50 values in the range of 11.72-34.22 μM, indicating its potential in protecting liver cells against oxidative stress-related damage (Xu et al., 2020).

Antiprotozoal Activity

This compound, along with other related compounds, has also been investigated for its antiprotozoal activity. A study on Ageratina cylindrica, which contained paniculoside V (a compound related to this compound), demonstrated moderate antiprotozoal activity against Entamoeba histolytica and Giardia lamblia trophozoites. Although this study focused on paniculoside V, it suggests a potential area of research for this compound in the context of antiprotozoal effects (Bustos-Brito et al., 2015).

Mechanism of Action

It’s important to note that the study of a compound’s mechanism of action involves understanding how it interacts with its biological target and how that affects cellular biochemical pathways. This can include the compound’s binding affinity to its target, any conformational changes induced in the target, and the downstream effects of this interaction .

Pharmacokinetics, on the other hand, refers to how the compound is absorbed, distributed, metabolized, and excreted in the body . This can influence the compound’s bioavailability, or how much of the compound reaches its site of action.

The result of a compound’s action can be observed at the molecular and cellular level, often involving changes in cell signaling, gene expression, or cellular metabolism. The specific results would depend on the compound’s mechanism of action and its particular biochemical pathways .

Lastly, the action environment refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action .

Biochemical Analysis

Biochemical Properties

Paniculoside I plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW264.7 cells, indicating its interaction with inducible nitric oxide synthase . Additionally, this compound interacts with various cell surface receptors and proteins involved in inflammatory pathways, thereby modulating their activity and reducing inflammation.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cell lines such as A549, MCF-7, Hep3B, and PC3, this compound has demonstrated cytotoxic activity, leading to reduced cell viability . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory cytokines, thereby impacting cell signaling pathways involved in inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits inducible nitric oxide synthase, reducing the production of nitric oxide . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways. This results in changes in the expression of genes involved in inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable when stored as a powder at -20°C for up to three years . In solution, its stability decreases, and it is recommended to use stock solutions within one month to avoid repeated freeze-thaw cycles . Long-term studies have shown that this compound can maintain its anti-inflammatory and cytotoxic activities over extended periods, although its efficacy may decrease with prolonged storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and anti-inflammatory activity . At very high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence metabolic flux and metabolite levels, particularly in pathways related to inflammation and cell proliferation . This compound interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase, modulating their activity and affecting the production of key metabolites involved in inflammatory responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . This compound interacts with cell surface receptors and transporters, facilitating its uptake and distribution within cells. This localization is crucial for its therapeutic effects, as it allows this compound to target specific cellular pathways and exert its anti-inflammatory and cytotoxic activities.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular processes. This subcellular localization is essential for this compound to exert its effects on cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3/t14-,15-,16+,17+,18-,19+,20-,21-,22+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGPCRWQCUQBR-HLTNFVLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paniculoside I
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Paniculoside I
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Paniculoside I
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Paniculoside I
Reactant of Route 5
Paniculoside I
Reactant of Route 6
Paniculoside I

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